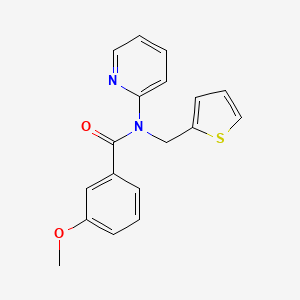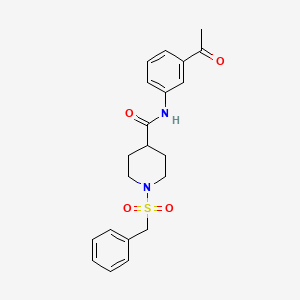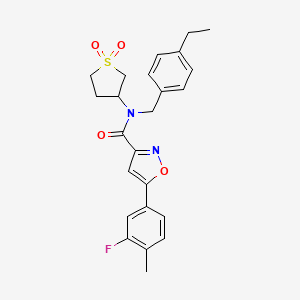![molecular formula C23H25ClN4O4S B11353049 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11353049.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of an amidoxime with a carboxylic acid derivative.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced by reacting piperidine with sulfonyl chloride to form piperidine-1-sulfonyl chloride.
Coupling with Butanamide: The final step involves coupling the oxadiazole derivative with the piperidine sulfonyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares structural similarities with the oxadiazole derivative and is studied for its antiviral activity.
1,2,4-Triazole Derivatives: These compounds have similar heterocyclic structures and are explored for their diverse biological activities.
Uniqueness
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidine-1-sulfonyl)phenyl]butanamide is unique due to its combination of the oxadiazole ring and piperidine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H25ClN4O4S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C23H25ClN4O4S/c24-20-8-3-2-7-19(20)23-26-22(32-27-23)10-6-9-21(29)25-17-11-13-18(14-12-17)33(30,31)28-15-4-1-5-16-28/h2-3,7-8,11-14H,1,4-6,9-10,15-16H2,(H,25,29) |
InChI Key |
UGLGIKJXQUSZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11352971.png)
![Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11352977.png)
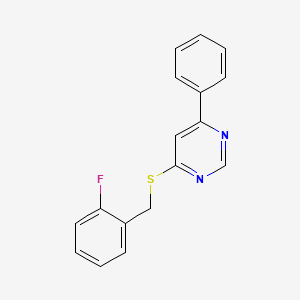
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11352994.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide](/img/structure/B11353003.png)
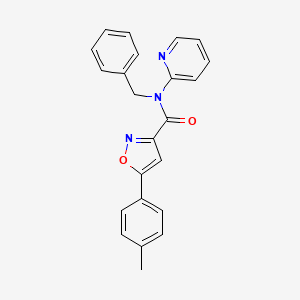
![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11353012.png)
![2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11353015.png)
![N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11353023.png)
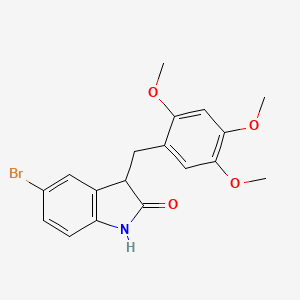
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353043.png)
